molecular formula C25H21N3O3S2 B2435236 N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899941-72-1

N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2435236
CAS No.: 899941-72-1
M. Wt: 475.58
InChI Key: SCNFBDREINJBER-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.58. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-15-9-10-19(16(2)12-15)26-21(29)14-33-25-27-22-18-7-3-4-8-20(18)31-23(22)24(30)28(25)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNFBDREINJBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure

The compound features a unique structure characterized by multiple functional groups including:

  • A dimethylphenyl group.
  • A thiophenyl moiety.
  • A sulfanyl linkage.

This structural complexity may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that the compound exhibits anticancer activity . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value of 15 µM against breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease mechanisms:

  • Butyrylcholinesterase (BuChE) : It was found to be a selective inhibitor with an IC50 of 5.07 µM, indicating its potential application in treating Alzheimer's disease by enhancing cholinergic function .
  • Acetylcholinesterase (AChE) : The compound also demonstrated inhibitory effects on AChE but with lower selectivity compared to BuChE.

Antimicrobial Activity

The compound exhibited antimicrobial properties against several bacterial strains. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 1: In Vitro Anticancer Activity

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with the compound resulted in:

  • Induction of apoptosis as confirmed by flow cytometry.
  • Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study 2: Enzyme Inhibition in Alzheimer's Models

In a model assessing cognitive decline, administration of the compound resulted in improved memory retention and increased levels of acetylcholine in brain tissues, supporting its role as a BuChE inhibitor .

Research Findings Summary Table

Activity TypeTarget Enzyme/Cell LineIC50/MIC ValueReference
AnticancerMCF-715 µM
BuChE InhibitionBuChE5.07 µM
AChE InhibitionAChENot specified
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

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